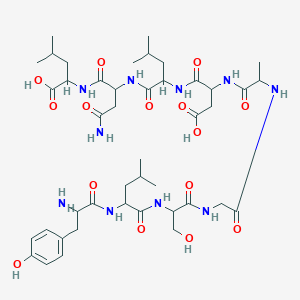
Cancer/testis antigen 1 (96-104)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cancer/testis antigen 1; NY-ESO-1
Applications De Recherche Scientifique
Cancer Immunotherapy Development
Cancer/testis (CT) antigens, including Cancer/Testis Antigen 1, are primarily expressed in male germ cells in the testis and in various types of tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer immunotherapy. The discovery of CT antigens has led to the development of antigen-specific cancer vaccines, and clinical trials with MAGE-A and NY-ESO-1, members of the CT antigen family, are currently in progress (Scanlan et al., 2002).
Biomarkers for Early Cancer Detection
CT antigens have shown potential as biomarkers for the early detection of cancers due to their specific expression in cancer cells. Their presence in certain tumors suggests a promising avenue for early diagnostic methods (Ghafouri-Fard & Modarressi, 2009).
Immunogenicity in Cancer Patients
CT antigens, like the Cancer/Testis Antigen 1, are known to elicit spontaneous humoral and cell-mediated immune responses in cancer patients. This immunogenicity is a crucial aspect for the development of cancer vaccines and immunotherapy (Caballero & Chen, 2009).
Diagnostic and Therapeutic Development in Epithelial Ovarian Cancer
Research has indicated that SPAG9, a novel member of the cancer testis antigen family, is highly expressed in epithelial ovarian cancer (EOC) and is immunogenic in patients. The immune response against SPAG9 in early stages of EOC suggests its significant role in early diagnostics and potential for therapeutic development in EOC (Garg et al., 2007).
Role in Oncogenesis and Potential Therapeutic Targets
CT antigens are also being evaluated for their role in oncogenesis. The recapitulation of portions of the germline gene-expression program by these antigens might contribute characteristic features to the neoplastic phenotype, such as immortality, invasiveness, immune evasion, hypomethylation, and metastatic capacity. This makes them not only targets for therapeutic cancer vaccines but also potential subjects for studying cancer development (Simpson et al., 2005).
Propriétés
Séquence |
FATPMEAEL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Cancer/testis antigen 1 (96-104); NY-ESO-1 (94-104) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



